molecular formula C7H2F5IO B2541802 2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene CAS No. 2366994-09-2

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B2541802
CAS No.: 2366994-09-2
M. Wt: 323.988
InChI Key: FPOGKNILYMORJC-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5IO It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong halogenating agents and specific catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various functional groups attached to the benzene ring .

Scientific Research Applications

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, can be readily substituted, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGKNILYMORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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